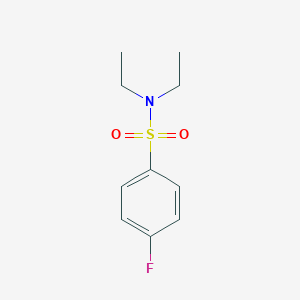

N,N-diethyl-4-fluorobenzenesulfonamide

Vue d'ensemble

Description

“N,N-diethyl-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C10H14FNO2S . It is a derivative of benzenesulfonamide, which is a class of organic compounds known for their various biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using ab initio Hartree-Fock (HF) and density functional theory (DFT) . These are computational methods used in quantum chemistry to calculate the properties of molecules.

Chemical Reactions Analysis

“this compound” is likely to participate in reactions similar to those of other benzenesulfonamides. For instance, N-Fluorobenzenesulfonimide (NFSi) is a commonly used electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules. It is also used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 231.29 g/mol . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume have been computed .

Applications De Recherche Scientifique

Enantioselective Fluorination : N-fluorobenzenesulfonamide derivatives, including those with fluorine substitutions, have been used in the enantioselective fluorination of 2-oxindoles. This process, catalyzed by chiral palladium complexes, results in high yields and enantioselectivities for 3-fluoro-2-oxindoles (Wang et al., 2014).

Carbonic Anhydrase Interaction : Studies involving 4-fluorobenzenesulfonamide have provided insights into its binding with human carbonic anhydrases. NMR spectroscopy revealed that this inhibitor binds to the enzyme as an anion, indicating significant changes in the protein's tertiary structure upon binding (Dugad & Gerig, 1988).

Synthesis of Platinum Complexes : The reaction of 4-fluorobenzenesulfonamide with other compounds has been explored for synthesizing new platinum(II) dithiocarbimato complexes. These complexes have been characterized by various techniques including X-ray crystallography (Amim et al., 2008).

Fluorination Agent for COX-2 Inhibitors : In the synthesis of cyclooxygenase-2 (COX-2) inhibitors, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including fluorine-substituted variants, have demonstrated potent inhibitory activity. The introduction of a fluorine atom notably increased COX1/COX-2 selectivity (Hashimoto et al., 2002).

Source of Nucleophilic Nitrogen : N-Fluorobenzenesulfonimide, a related compound, has been effectively used as a source of nucleophilic nitrogen or nitrogen radicals for the formation of C–N bonds. This has significant implications in various amination reactions (Li & Zhang, 2014).

Stereoselective Fluorination : The development of new electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, has improved the stereoselectivity in fluorination reactions. These reagents offer better control over the enantioselectivity of the products compared to traditional methods (Yasui et al., 2011).

Synthesis of Fluorine-18 Labeled Compounds : Fluorine-18 labeled analogs of hypoglycemic drugs, involving 4-fluorobenzenesulfonamide, have been synthesized as potential β-cell imaging agents. This work is critical in the context of diabetes research (Shiue et al., 2001).

Propriétés

IUPAC Name |

N,N-diethyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOUFSQZCQYRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349943 | |

| Record name | N,N-diethyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

309-91-1 | |

| Record name | N,N-diethyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azaspiro[4.5]decane](/img/structure/B180816.png)

![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)

![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)

![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)

![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)